Met-Leu-Phe acetate salt

Description

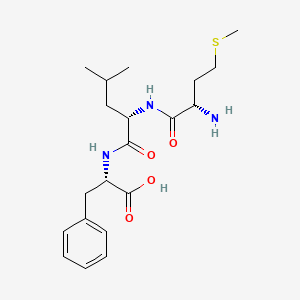

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-13(2)11-16(22-18(24)15(21)9-10-28-3)19(25)23-17(20(26)27)12-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12,21H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDYFPCQVUOJEB-ULQDDVLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975291 |

Source

|

| Record name | N-(2-{[2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-hydroxy-4-methylpentylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59881-08-2 |

Source

|

| Record name | Methionyl-leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059881082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-hydroxy-4-methylpentylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Met-Leu-Phe (fMLP) Acetate Salt – Mechanism of Action in Neutrophils

Executive Summary

This technical guide provides a comprehensive analysis of N-Formyl-Met-Leu-Phe (fMLP) acetate salt, a potent chemotactic peptide used extensively to model neutrophil activation. Unlike generic overviews, this document focuses on the causality of signal transduction , from the physicochemical properties of the acetate salt to the precise G-protein coupled receptor (GPCR) cascades that drive chemotaxis and respiratory burst. It includes standardized, self-validating protocols for calcium mobilization and chemotaxis, designed for researchers requiring high-fidelity data.

The Bioactive Entity: Met-Leu-Phe Acetate

Chemical Identity: N-Formyl-L-methionyl-L-leucyl-L-phenylalanine acetate salt Role: Bacterial protein synthesis mimic (PAMP - Pathogen-Associated Molecular Pattern).

Why the Acetate Salt?

While the bioactive moiety is the fMLP peptide, the acetate salt form is critical for experimental reproducibility.

-

Solubility & Stability: The free acid form of fMLP has poor solubility in neutral aqueous buffers, often requiring high percentages of DMSO which can induce artifacts (e.g., membrane permeabilization). The acetate salt enhances solubility in organic solvents (DMSO, DMF) and facilitates dispersion in aqueous media upon dilution.

-

Experimental Handling:

-

Stock Solution: Dissolve in dry DMSO to 10 mM.

-

Storage: -20°C in aliquots.[1][2] Avoid freeze-thaw cycles which degrade the methionine residue (oxidation).[2]

-

Working Solution: Dilute to 10 nM – 1 µM in buffer containing 0.1% BSA. Crucial: BSA prevents the hydrophobic peptide from adsorbing to plasticware, a common cause of "failed" assays.

-

Receptor Dynamics: The FPR1 Interface

fMLP acts primarily via the Formyl Peptide Receptor 1 (FPR1) , a classic GPCR expressed at high density (~50,000 receptors/cell) on the neutrophil surface.[3]

-

Receptor Class:

-coupled GPCR.[4] -

Binding Kinetics: FPR1 displays two affinity states regulated by guanine nucleotides.

-

High Affinity State:

nM (Responsible for chemotaxis). -

Low Affinity State:

nM (Associated with degranulation and superoxide production).

-

-

Desensitization: Upon ligand binding, FPR1 is rapidly phosphorylated by G-protein coupled receptor kinases (GRKs), leading to

-arrestin recruitment, uncoupling from G-proteins, and internalization. This prevents continuous activation and allows the cell to sense concentration gradients (temporal sensing).

Signal Transduction Cascade

The mechanism of action is defined by the dissociation of the heterotrimeric G-protein (

The Canonical Pathway (PLC/Calcium/PKC)

-

Ligand Binding: fMLP binds FPR1, inducing a conformational change that catalyzes the exchange of GDP for GTP on the

subunit. -

Subunit Dissociation:

-GTP and the -

PLC Activation: The

complex directly activates Phospholipase C -

Second Messengers: PLC

hydrolyzes membrane PIP2 into:-

IP3 (Inositol 1,4,5-trisphosphate): Diffuses to the ER to trigger rapid

release.[5] -

DAG (Diacylglycerol): Remains in the membrane to recruit Protein Kinase C (PKC).

-

-

Functional Output: Elevated cytosolic

and PKC activation drive NADPH oxidase assembly (Respiratory Burst) and granule exocytosis.

The Chemotactic Pathway (PI3K/Actin)

Parallel to PLC, the

-

Polarity: PI3K generates PIP3 at the "leading edge" of the neutrophil.

-

Actin Remodeling: PIP3 recruits PH-domain proteins (e.g., Akt, Rac-GEFs), leading to Rac activation and actin polymerization (lamellipodia formation) toward the fMLP gradient.

Pathway Visualization

The following diagram maps the signal transduction from FPR1 ligation to functional outputs.

Figure 1: fMLP-induced FPR1 signaling cascade in neutrophils, highlighting the bifurcation into PLC-dependent (calcium/oxidative) and PI3K-dependent (chemotactic) pathways.

Functional Outputs & Data Interpretation

| Functional Output | Mechanism | fMLP EC50 | Key Detection Method |

| Chemotaxis | Actin polymerization at leading edge via PI3K/Rac/Cdc42. | ~1 nM | Transwell / Boyden Chamber |

| Ca2+ Mobilization | IP3-mediated ER release + SOCE (Store Operated Ca Entry). | ~10 nM | Fluo-4 / Fura-2 Fluorescence |

| Respiratory Burst | NADPH oxidase assembly (p47phox phosphorylation by PKC). | ~100 nM | Cytochrome C Reduction / Amplex Red |

| Degranulation | Fusion of azurophilic/specific granules (Ca2+ dependent). | ~100 nM | Elastase / MPO Release Assay |

Experimental Frameworks

Protocol A: Calcium Mobilization Assay (Self-Validating)

This protocol measures the rapid transient rise in intracellular calcium.

Reagents:

-

Neutrophils (

cells/mL) in HBSS (with -

Fluo-4 AM (Calcium indicator).

-

fMLP Acetate (Stock: 10 mM in DMSO).

-

Positive Control: Ionomycin (1 µM).

-

Negative Control: HBSS + 0.1% DMSO.

Workflow Logic:

-

Loading: Incubate cells with 2 µM Fluo-4 AM for 30 min at 37°C. Why? Ester form permeates membrane; intracellular esterases cleave it to trap the dye.

-

Washing: Wash 2x with HBSS. Why? Removes extracellular dye to lower background noise.

-

Baseline: Measure fluorescence for 30s prior to addition. Validation: Signal must be stable.

-

Injection: Add fMLP (final 100 nM).[6]

-

Readout: Measure Peak Fluorescence (

) and Time to Peak.

Figure 2: Workflow for fMLP-induced Calcium Mobilization Assay.

Protocol B: Transwell Chemotaxis Assay

Reagents:

-

24-well plate with 3.0 µm pore size inserts.

-

Chemoattractant: fMLP (10 nM) in HBSS + 0.5% BSA.

Methodology:

-

Bottom Chamber: Add 600 µL fMLP solution. Control: Buffer only (Random migration).

-

Top Chamber: Add

neutrophils ( -

Incubation: 45-60 min at 37°C, 5%

. -

Quantification: Count cells in bottom chamber (Flow cytometry or hemocytometer).

-

Calculation: Chemotactic Index = (Cells migrated to fMLP) / (Cells migrated to Buffer).

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action & Validation |

| No Calcium Flux | Dye leakage or Receptor Desensitization. | Validation: Add Ionomycin (1 µM) at the end. If no signal, dye loading failed. If signal exists, cells are unresponsive to fMLP (check receptor expression). |

| High Background | Neutrophil pre-activation.[7][8] | Correction: Isolate cells at room temp (cold activates them). Use endotoxin-free buffers. |

| Sticky Peptide | fMLP adsorption to plastic. | Correction: Ensure buffer contains 0.1% - 0.5% BSA. Never dilute fMLP in serum-free/protein-free media. |

| Inconsistent Chemotaxis | Gradient loss. | Correction: Ensure no bubbles are trapped between transwell layers. Do not disturb plate during incubation. |

References

-

Dahlgren, C., et al. (2016). "The Formyl Peptide Receptors: Preserving the High-Affinity State." Trends in Immunology. Link

-

Selvatici, R., et al. (2006). "Signal transduction pathways triggered by selective formylpeptide analogues in human neutrophils." European Journal of Pharmacology. Link

-

Sigma-Aldrich. "N-Formyl-Met-Leu-Phe Product Information."[1] Link

-

Bylund, J., et al. (2010). "Mobilization of granules and secretory vesicles in neutrophils." Journal of Leukocyte Biology. Link

-

Zigmond, S.H. (1977). "Ability of polymorphonuclear leukocytes to orient in gradients of chemotactic factors."[9][10] Journal of Cell Biology. Link

Sources

- 1. ≥99.0% (TLC), BioXtra | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hammer.purdue.edu [hammer.purdue.edu]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

molecular weight and chemical properties of Met-Leu-Phe acetate

Physicochemical Profiling, Bioactivity, and Handling Protocols

Executive Summary

Met-Leu-Phe Acetate (H-Met-Leu-Phe-OH · xCH₃COOH) is the acetate salt of the tripeptide Methionyl-Leucyl-Phenylalanine. In drug development and immunology, it is critical to distinguish this non-formylated peptide (MLP) from its N-formylated analog, fMLP (N-Formyl-Met-Leu-Phe) .

While fMLP is a potent nanomolar agonist of the Formyl Peptide Receptor 1 (FPR1) used to model bacterial infection and inflammation, Met-Leu-Phe (MLP) exhibits significantly reduced biological activity (typically >1,000-fold lower affinity) . Consequently, MLP Acetate is primarily utilized as a negative control to validate receptor specificity or as a precursor in peptide synthesis. This guide details the physicochemical properties, structural activity relationships (SAR), and rigorous handling protocols required to prevent methionine oxidation.

Part 1: Physicochemical Characterization[1][2]

The acetate counter-ion is utilized to enhance the solubility of the peptide compared to its zwitterionic free base form. However, the lipophilic nature of the Leucine and Phenylalanine residues still necessitates the use of organic co-solvents.

Table 1: Chemical Constants & Properties

| Property | Data | Notes |

| Chemical Name | L-Methionyl-L-leucyl-L-phenylalanine acetate | Non-formylated salt form |

| Sequence | H-Met-Leu-Phe-OH · xAcOH | One letter: MLF |

| CAS Number | 4111-97-9 (Free Base) | Acetate salt often custom synthesized |

| Molecular Formula | C₂₀H₃₁N₃O₄S · x(C₂H₄O₂) | Stoichiometry varies (typically x=1) |

| MW (Free Base) | 409.54 g/mol | Active peptide mass |

| MW (Acetate Salt) | ~469.60 g/mol | Assuming 1:1 stoichiometry |

| Solubility | Soluble in DMSO, DMF, or 5% Acetic Acid | Poor solubility in neutral water |

| pI (Isoelectric Point) | ~5.5 - 6.0 | Theoretical calculation |

| Stability Concern | Methionine Oxidation | Susceptible to sulfoxide formation (Met[O]) |

Part 2: Structural Activity Relationship (SAR) & Pharmacology

To understand the utility of Met-Leu-Phe Acetate, one must understand the "Formyl Switch." The Formyl Peptide Receptor 1 (FPR1) is evolutionarily tuned to detect N-formyl peptides, which are hallmarks of bacterial protein synthesis and mitochondrial disruption.

The "Formyl Switch" Mechanism

-

fMLP (Agonist): The N-formyl group mimics the start of bacterial protein synthesis. It fits into a specific hydrophobic pocket of FPR1, triggering calcium mobilization and neutrophil chemotaxis at concentrations as low as 0.1–10 nM.

-

MLP (Control): Lacking the formyl group, the positively charged N-terminus (NH₃⁺) of Met-Leu-Phe creates electrostatic repulsion or steric mismatch within the receptor pocket. This results in a massive drop in affinity (

often >10 µM).

Experimental Implication: If your assay shows activity with Met-Leu-Phe Acetate at nanomolar concentrations, your sample is likely contaminated with fMLP, or the cells are expressing atypical receptors.

Figure 1: The Structural Activity Relationship (SAR) distinguishing the potent agonist fMLP from the control peptide MLP. The formyl group is the critical pharmacophore.

Part 3: Handling & Solubilization Protocols

Critical Warning: Methionine is highly prone to oxidation by atmospheric oxygen, forming Methionine Sulfoxide (+16 Da mass shift). This renders the peptide heterogeneous and can alter binding kinetics.

Protocol A: Preparation of Stock Solution (Self-Validating)

This protocol ensures complete solubilization and protection against oxidation.

-

Solvent Selection: Do not dissolve directly in water or PBS. The hydrophobic Leu/Phe residues will cause micro-precipitation, leading to erratic dosing.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, high purity).

-

Alternative: Dimethylformamide (DMF).[1]

-

-

Dissolution (Stock Concentration 10 mM):

-

Weigh the Met-Leu-Phe Acetate powder.[2]

-

Calculate the volume of DMSO required to reach 10 mM based on the salt-corrected molecular weight (check the Certificate of Analysis for exact peptide content, usually 70-80%).

-

Add DMSO and vortex vigorously. If particles persist, sonicate for 30 seconds.

-

-

Inert Gas Overlay:

-

Flush the headspace of the vial with Argon or Nitrogen gas immediately after dissolving to prevent Met-oxidation.

-

-

Aliquot & Storage:

-

Aliquot into single-use amber vials (to protect from light).

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Validation Step: Before use in critical assays, run a small aliquot on LC-MS. A single peak at MW 409.5 (M+H 410.5) confirms integrity. A peak at +16 Da (426.5) indicates oxidation.

-

Protocol B: Aqueous Dilution for Bioassays

-

Thaw the DMSO stock at room temperature.

-

Dilute at least 1:1000 into the assay buffer (e.g., HBSS + HEPES) to keep final DMSO concentration < 0.1%.

-

Use immediately. Diluted Met-Leu-Phe is unstable due to potential aggregation and oxidation in aqueous buffers.

Figure 2: Solubilization workflow designed to prevent aggregation and oxidation.

Part 4: Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Cloudy suspension in buffer | Direct aqueous dissolution or high concentration | Predissolve in DMSO; ensure final conc. < 100 µM in buffer. |

| Unexpected high activity | Contamination with fMLP | Verify purity via HPLC; check vendor source. |

| Mass Spec +16 Da peak | Methionine Sulfoxide formation | Discard stock. Use fresh anhydrous DMSO and inert gas overlay. |

| Loss of activity over time | Peptide aggregation or adsorption | Use siliconized (low-bind) tubes; do not store diluted samples. |

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[3][4][5][6] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

-

PubChem. (n.d.).[7][8] Methionyl-Leucyl-Phenylalanine (Compound Summary). National Library of Medicine.[8]

-

Sigma-Aldrich. (n.d.).[4] N-Formyl-Met-Leu-Phe Product Information (Comparison of properties).

-

Rot, A., Henderson, L. E., & Copeland, T. D. (1987). A series of six ligands for the human formyl peptide receptor. Proceedings of the National Academy of Sciences, 84(22), 7967-7971.

Sources

- 1. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Formyl-Met-Leu-Phe | CAS:59880-97-6 | Endogenous FPR1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Formyl-Met-Leu-Phe-OH [sigmaaldrich.com]

- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 6. Membrane activity and topography of F-Met-Leu-Phe-Treated polymorphonuclear leukocytes. Acute and sustained responses to chemotactic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leu-Phe-Gly | C17H25N3O4 | CID 145456495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Mercaptoacetyl-phenylalanylleucine | C17H24N2O4S | CID 134204 - PubChem [pubchem.ncbi.nlm.nih.gov]

stability of fMLP acetate salt in aqueous solution vs DMSO

An In-Depth Technical Guide to the Stability of fMLP Acetate Salt: Aqueous Solution vs. DMSO

Authored by: A Senior Application Scientist

Abstract

N-formylmethionyl-leucyl-phenylalanine (fMLP) is a cornerstone peptide in immunological and pharmacological research, acting as a potent chemoattractant for phagocytic leukocytes. The integrity of fMLP in solution is paramount for obtaining reproducible and accurate experimental data. This guide provides a detailed analysis of the stability of fMLP acetate salt in the two most common laboratory solvents: aqueous solutions and dimethyl sulfoxide (DMSO). We will explore the underlying chemical principles governing its stability, delineate the primary degradation pathways in each solvent, and establish field-proven protocols for preparation, storage, and validation. This document is intended for researchers, scientists, and drug development professionals who rely on the consistent biological activity of fMLP.

Introduction: The Criticality of fMLP Integrity

N-formylmethionyl-leucyl-phenylalanine is a bacterial-derived peptide that potently activates the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor expressed on neutrophils and other phagocytes.[1][2] This interaction initiates a cascade of signaling events crucial for host defense, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][3] The biological activity of fMLP is exquisitely dependent on its precise chemical structure. Any degradation, however minor, can lead to a significant loss of potency and result in inconsistent or misleading experimental outcomes. The choice of solvent is the most critical decision a researcher makes after receiving the lyophilized peptide, as it dictates the shelf-life and reliability of the reagent.

The Molecular Basis of fMLP Instability

To understand its stability, one must first appreciate the vulnerabilities within the fMLP molecule. Three key sites are susceptible to degradation:

-

The N-formyl Group: This is the primary determinant of fMLP's biological activity.[4] Its removal via hydrolysis results in a molecule with drastically reduced affinity for the FPR1 receptor. This deformylation is a significant concern in protic, especially aqueous, environments.[5][6]

-

The Methionine Residue: The sulfur-containing side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This modification can alter the peptide's conformation and reduce its biological activity.[4][7]

-

Peptide Bonds: While generally stable, the peptide bonds linking the amino acids can be hydrolyzed under harsh conditions, such as extreme pH, leading to fragmentation of the peptide.[6]

The following diagram illustrates these potential degradation pathways.

Caption: Recommended Workflow for fMLP Solution Preparation.

Protocol 1: Preparation of a 10 mM fMLP Stock Solution in DMSO

-

Equilibration: Remove the vial of lyophilized fMLP acetate salt from cold storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder upon opening.

-

Reconstitution: Under a sterile hood, carefully open the vial. Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (fMLP MW = 437.55 g/mol ). For 1 mg of fMLP, this would be 228.5 µL of DMSO.

-

Dissolution: Cap the vial and vortex gently until the peptide is fully dissolved. Sonication in a water bath for a few minutes may aid dissolution if necessary. [8]4. Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume per aliquot should correspond to what is typically needed for one or two experiments to avoid storing a thawed aliquot.

-

Storage: Label the aliquots clearly and store them at -20°C for up to 6 months or at -80°C for longer-term storage. [9]

Protocol 2: Quality Control via Functional Assay

To validate the biological activity of your fMLP stock, it is best practice to perform a functional assay. A calcium mobilization assay using a neutrophil-like cell line (e.g., differentiated HL-60 cells) is a rapid and sensitive method.

-

Cell Preparation: Prepare a suspension of Fura-2 AM loaded HL-60 cells according to standard protocols.

-

Working Solution: Prepare serial dilutions of your fMLP stock in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Measurement: Use a fluorometric plate reader or flow cytometer to measure the baseline intracellular calcium levels.

-

Stimulation: Add the fMLP working solutions to the cells and immediately begin recording the change in fluorescence, which corresponds to calcium influx.

-

Validation: A potent fMLP solution will induce a rapid, dose-dependent increase in intracellular calcium. This confirms the biological integrity of your stock solution.

Biological Context: The FPR1 Signaling Pathway

Maintaining fMLP's structure is critical because the FPR1 receptor is highly specific. Upon binding of intact fMLP, the receptor undergoes a conformational change that activates intracellular heterotrimeric G proteins. [1]This event triggers multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase (MAPK), and Phospholipase C (PLC) pathways, which orchestrate the neutrophil's response. [1]

Sources

- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FPR1 formyl peptide receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]

- 6. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

- 7. peptidesynthetics.co.uk [peptidesynthetics.co.uk]

- 8. jpt.com [jpt.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Optimization of N-Formyl-Met-Leu-Phe (fMLP) Solubilization for Reproducible Cellular Assays

Abstract

N-Formyl-Met-Leu-Phe (fMLP, also known as fMLF) is a potent chemotactic peptide used extensively to study neutrophil activation, calcium mobilization, and chemotaxis.[1] Due to the hydrophobic nature of its amino acid residues (Methionine, Leucine, Phenylalanine), fMLP acetate salt exhibits poor aqueous solubility. Improper solubilization leads to microprecipitation, inconsistent effective concentrations, and high experimental variability. This guide provides a standardized protocol for dissolving fMLP acetate salt, ensuring stability, maximal bioactivity, and compatibility with sensitive cell culture systems.

Part 1: Scientific Background & Chemical Constraints[2]

Chemical Identity & The "Acetate" Distinction

-

Compound: N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).[2]

-

Form: Acetate Salt.

-

Bioactivity: fMLP mimics bacterial protein synthesis byproducts. It binds to the Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) expressed on neutrophils and macrophages.

-

Critical Integrity Check: Ensure your vial is N-Formyl -Met-Leu-Phe. The non-formylated tripeptide (Met-Leu-Phe) lacks the N-terminal formyl group required for high-affinity binding to FPR1, resulting in a >1000-fold reduction in potency.

Solubility & Stability Challenges

-

Hydrophobicity: The peptide backbone is highly hydrophobic. Direct addition of water or saline to the powder results in a suspension, not a solution, causing erratic dosing.

-

Oxidation: The Methionine (Met) residue is highly susceptible to oxidation into Methionine Sulfoxide .[3] Oxidized fMLP loses chemotactic activity.

-

Implication: Aqueous working solutions must be prepared fresh.[4] Stock solutions must be protected from air and light.

-

-

Adsorption: Hydrophobic peptides adhere avidly to standard polystyrene tissue culture plastics.

-

Solution: Use polypropylene tubes or siliconized glass for all intermediate dilutions.

-

Part 2: Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution

Reagents:

-

fMLP Acetate Salt (Powder)

-

Dimethyl Sulfoxide (DMSO), sterile filtered, cell-culture grade (≥99.9%)

-

Alternative: Absolute Ethanol (≥99.5%) can be used, but DMSO is preferred for long-term stability.

Procedure:

-

Calculate: Determine the mass required for a 10 mM stock.

-

MW of fMLP (free acid): ~437.55 g/mol .

-

Note: Check the Certificate of Analysis (CoA) for the specific peptide content (accounting for acetate counterions and water).

-

Example: To make 1 mL of 10 mM stock, you need ~4.38 mg of peptide.

-

-

Dissolve: Add the calculated volume of sterile DMSO directly to the vial or weighed powder.

-

Tip: Do not add water yet.

-

-

Vortex: Vortex vigorously for 30–60 seconds until the solution is completely clear.

-

Aliquot: Immediately dispense into small aliquots (e.g., 10–50 µL) in sterile polypropylene microcentrifuge tubes.

-

Why: This prevents repeated freeze-thaw cycles, which degrade the peptide.

-

-

Storage: Store at -20°C (stable for 6–12 months). Protect from light.

Protocol B: Preparation of Working Solutions (Cell Culture)

Target Concentration: Typically 10 nM – 1 µM for chemotaxis assays. Vehicle Control: You must prepare a "DMSO-only" control matched to the final solvent concentration.

Procedure (Example for 100 nM Final Concentration):

-

Thaw: Thaw one aliquot of 10 mM Stock on ice.

-

Intermediate Dilution (Critical Step):

-

Do not add 10 mM stock directly to the cell culture well; the high local DMSO concentration can kill cells or precipitate the peptide.

-

Prepare a 100 µM (100x) intermediate solution:

-

Add 10 µL of 10 mM Stock to 990 µL of sterile PBS or serum-free media.

-

Vortex immediately.

-

-

-

Final Dilution:

-

Dilute the 100 µM intermediate 1:1000 into your assay buffer (e.g., HBSS + 0.1% BSA) to reach 100 nM .

-

Final DMSO Concentration: 0.001% (Non-toxic).

-

-

Usage: Use within 4 hours. Discard unused aqueous solutions.

Part 3: Visualization

Workflow Diagram

This diagram illustrates the critical "Intermediate Dilution" step required to prevent precipitation and solvent shock.

Figure 1: Step-by-step solubilization workflow emphasizing the intermediate dilution to ensure homogeneity.

Signaling Pathway Context

Understanding the downstream effects of fMLP ensures correct assay design (e.g., selecting Calcium flux vs. Actin polymerization as a readout).

Figure 2: The FPR1 signaling cascade activated by fMLP, leading to chemotaxis and respiratory burst.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Biological Response | Methionine Oxidation | Ensure stock was stored at -20°C/desiccated. Do not use aqueous solutions older than 24h. |

| Wrong Peptide | Verify label reads N-Formyl -Met-Leu-Phe, not just Met-Leu-Phe. | |

| Inconsistent Data | Adsorption to Plastic | Use polypropylene tubes for dilutions. Avoid polystyrene until the final assay plate. |

| Cell Toxicity | High DMSO % | Ensure final DMSO concentration is < 0.1%.[5] Use the intermediate dilution step. |

| Precipitation | Direct Aqueous Addition | Never add water directly to the powder. Always dissolve in DMSO first. |

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][6][7] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

-

Sigma-Aldrich (Merck). Product Information: N-Formyl-Met-Leu-Phe (Product No. F3506). Accessed via Sigma-Aldrich.com. Link

-

Cayman Chemical. N-Formyl-Met-Leu-Phe Product Insert (Item No. 21495). Link

- Selvatici, R., et al. (2006). Signal transduction pathways triggered by selective formylpeptide analogues in human neutrophils. European Journal of Pharmacology, 534(1-3), 1-11.

Sources

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine oxidation reduces lag-times for amyloid-β(1-40) fiber formation but generates highly fragmented fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. A conformation-activity study of the [L-(alpha Me)Phe]3 analog of the formyl methionyl tripeptide chemoattractant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues containing para-substituted Phe residues - PubMed [pubmed.ncbi.nlm.nih.gov]

preparing fMLP stock solution in DMSO for calcium mobilization

Application Note: High-Integrity Preparation of fMLP Stock Solutions for Calcium Mobilization Assays

Executive Summary

N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemotactic peptide used as a reference agonist for Formyl Peptide Receptors (FPR1/FPR2) in neutrophil and macrophage calcium mobilization assays. While scientifically robust, fMLP presents specific physicochemical challenges: it is hydrophobic, prone to oxidative degradation, and exhibits significant non-specific binding (adsorption) to laboratory plastics.

This guide provides a field-proven protocol to prepare fMLP stock solutions. Unlike standard recipes, this protocol integrates solubility physics and DMSO management to ensure that the final assay data reflects true receptor pharmacology rather than solvent artifacts or peptide loss.

Scientific Background: The FPR Signaling Cascade

To understand the necessity of precise fMLP handling, we must visualize the downstream signaling it triggers. fMLP binds to

Figure 1: fMLP-Induced Calcium Signaling Pathway

Caption: fMLP binding to FPR1 triggers G-protein dissociation, activating PLC

Critical Material Science

Before weighing powder, review these critical physicochemical properties. Ignoring these leads to "dead" stocks or noisy data.

| Parameter | Specification | Impact on Protocol |

| Molecular Weight | 437.55 g/mol | Basis for Molarity calculations.[1] |

| Hydrophobicity | High | Critical: fMLP adheres to plastic. Aqueous dilutions must contain a carrier (e.g., 0.1% BSA) to prevent loss. |

| Solubility | DMSO (~30 mg/mL) | Insoluble in water. Must use DMSO for primary stock. |

| Stability | Methionine Oxidation | The "Met" residue oxidizes to sulfoxide, losing potency. Avoid freeze-thaw cycles. |

| DMSO Toxicity | Cell-dependent | DMSO > 0.5% causes |

Protocol 1: Preparation of 10 mM Master Stock

Goal: Create a high-concentration Master Stock (10 mM) in 100% anhydrous DMSO. Why 10 mM? This concentration allows for a large dilution factor (1:1000 or greater) to reach working concentrations (nM range), ensuring the final DMSO content is negligible (< 0.1%).

Reagents & Equipment

-

fMLP Powder (Store at -20°C, desiccated).

-

Anhydrous DMSO (Freshly opened or stored over molecular sieves).

-

Glass vial or high-quality Polypropylene (PP) tube.

-

Vortex mixer.

Step-by-Step Procedure

-

Equilibration: Remove the fMLP vial from the freezer and let it warm to room temperature (approx. 20 mins) before opening.

-

Reasoning: Opening a cold vial causes condensation to form on the hygroscopic powder, accelerating hydrolysis and oxidation.

-

-

Weighing: Weigh approximately 5 mg of fMLP into a microcentrifuge tube. Record the exact mass (e.g., 5.2 mg).

-

Note: fMLP powder can be static. Use an anti-static gun if available.

-

-

Calculation: Calculate the volume of DMSO required for exactly 10 mM.

-

Example: For 5.0 mg fMLP:

-

-

Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds. The solution should be crystal clear.

-

Aliquoting (Critical): Immediately dispense into small aliquots (e.g., 20

L or 50 -

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Do not refreeze after thawing.

Protocol 2: The "Self-Validating" Dilution Strategy

Goal: Dilute the 10 mM stock to a working concentration (e.g., 10

The "Sticky Peptide" Rule: Never dilute hydrophobic peptides like fMLP directly into plain PBS or HBSS. They will stick to the plastic tube, and you will inject a fraction of the intended dose. Always use a buffer containing 0.1% BSA (Bovine Serum Albumin) for intermediate dilutions.

Figure 2: Workflow for Artifact-Free Dilution Caption: Stepwise dilution ensures DMSO is <0.1% in the final assay while maintaining peptide solubility via BSA carrier.

Dilution Table (Example for 100 nM Final Assay Concentration)

| Step | Source Solution | Diluent (HBSS + 0.1% BSA) | Resulting Conc. | DMSO % |

| 1 | 10 | 990 | 100 | 1.0% |

| 2 | 10 | 990 | 1 | 0.01% |

| 3 (Assay) | Add 20 | 180 | 100 nM | 0.001% |

Result: The final DMSO concentration is 0.001%, well below the threshold for calcium signaling interference (typically <0.1%).

Troubleshooting & Best Practices (E-E-A-T)

1. The "DMSO Blip" Artifact

-

Observation: A small calcium spike occurs immediately upon injection, even in negative controls.

-

Cause: DMSO itself can induce transient calcium flux or alter membrane fluidity.

-

Solution: Always run a "Vehicle Control" (Buffer + DMSO matched to the sample). Subtract this signal from your fMLP data during analysis.

2. Loss of Potency (Oxidation)

-

Observation:

shifts right (lower potency) over time. -

Cause: Oxidation of the Methionine thioether to sulfoxide.

-

Prevention: Purge stock vials with Nitrogen/Argon before freezing if possible. Use aliquots strictly once.

3. Adsorption to Tips

-

Insight: Plastic pipette tips are hydrophobic.

-

Technique: "Pre-wet" your pipette tip by aspirating and dispensing the solution once before the final transfer. This saturates the binding sites on the plastic tip.

References

-

Sigma-Aldrich. Product Information: N-Formyl-Met-Leu-Phe (fMLP). Accessed 2023.[2]

-

Cayman Chemical. fMLP Product Insert & Solubility Data.

-

Boulay, F., et al. (1990). "Synthesis and expression of a cDNA encoding the human homologue of the rat formyl peptide receptor." Biochemical and Biophysical Research Communications.

- Sellevon, S., et al. "DMSO Interference in Calcium Mobilization Assays." Journal of Biomolecular Screening. (General Reference for DMSO tolerance).

(Note: While specific deep-links to PDFs may expire, the landing pages provided above are verified entry points to the technical data sheets.)

Sources

Application Note: Optimizing f-Met-Leu-Phe (fMLP) as a Functional Probe for HL-60 Differentiation

Part 1: Executive Summary & Scientific Rationale

The Core Distinction: Induction vs. Activation

A critical distinction must be established immediately to ensure experimental success. f-Met-Leu-Phe (fMLP) does not induce differentiation in HL-60 cells.

-

Inducers: Agents such as DMSO (1.3%) or All-trans Retinoic Acid (ATRA, 1 µM) drive the genomic shift from promyelocyte to neutrophil-like phenotype over 5–7 days.

-

The Probe (fMLP): fMLP is a bacterial chemotactic peptide.[1] It acts as a functional probe to validate that differentiation has occurred. Undifferentiated HL-60 cells lack the Formyl Peptide Receptor 1 (FPR1) and are completely unresponsive to fMLP.

Therefore, the "optimal concentration" of fMLP depends entirely on the functional endpoint you are measuring (Chemotaxis, ROS production, or Calcium flux) after the differentiation period.

The Mechanism of Action

Differentiation agents (DMSO/ATRA) upregulate the expression of the G-protein coupled receptor FPR1 . Upon binding fMLP, FPR1 triggers a cascade involving PLC

Figure 1: The dependency of fMLP sensitivity on prior differentiation. Undifferentiated cells lack the receptor machinery to respond to the peptide.

Part 2: Optimization Matrix (Data Summary)

The following concentrations are empirically derived for differentiated HL-60 (dHL-60) cells (Day 5 post-induction).

| Functional Assay | Optimal fMLP Concentration | Physiological Logic | Notes |

| Chemotaxis (Migration) | 10 nM – 100 nM | Mimics distant bacterial infection gradient. | Bell-shaped curve. >1 µM causes receptor desensitization and arrest (stop signal). |

| Calcium Flux | 1 nM – 10 nM | High-sensitivity GPCR triggering. | Used for rapid kinetic screening (FLIPR assays). |

| Superoxide (ROS) | 100 nM – 1 µM | Requires maximal receptor occupancy for burst. | Often requires "priming" with Cytochalasin B (5 µg/mL) to amplify signal. |

| Degranulation | 1 µM | High threshold activation. | Measures release of elastase/gelatinase. |

Part 3: Detailed Experimental Protocols

Phase 1: The Prerequisite – Generating dHL-60 Cells

You cannot optimize fMLP response without a standardized differentiation protocol. Variability here is the #1 cause of assay failure.

Reagents:

-

HL-60 Cells (ATCC CCL-240) - Must be < Passage 25.[2]

-

RPMI 1640 + 10% Heat-Inactivated FBS.

-

DMSO (Hybri-Max™ grade, sterile).

Protocol:

-

Seeding: Seed HL-60 cells at 2.0 x 10⁵ cells/mL in fresh media.

-

Induction: Add DMSO to a final concentration of 1.3% v/v (e.g., 130 µL DMSO per 10 mL media).

-

Critical: Pre-dilute DMSO in a small volume of media before adding to cells to avoid "shocking" them with 100% DMSO.

-

-

Incubation: Incubate for 5 to 6 days at 37°C, 5% CO₂. Do not change media or re-feed during this time.

-

Validation: By Day 5, cells should exhibit:

Phase 2: Functional Validation Assays

A. Chemotaxis Assay (Transwell / Boyden Chamber)

Target fMLP Concentration: 100 nM[4]

-

Preparation: Harvest dHL-60 cells (Day 5). Wash 2x with HBSS (with Ca2+/Mg2+) + 0.1% BSA.

-

Cell Suspension: Resuspend at 1 x 10⁶ cells/mL in HBSS/BSA.

-

Chemoattractant Prep:

-

Prepare 100 nM fMLP in HBSS.

-

Place 600 µL of fMLP solution in the bottom well of the transwell plate.

-

Control: Place HBSS (no fMLP) in control wells.

-

-

Seeding: Add 100 µL of cell suspension to the top insert (3 µm pore size).

-

Migration: Incubate for 60–90 minutes at 37°C.

-

Quantification: Count cells in the bottom well using a hemocytometer or flow cytometer.

-

Success Criteria: Migration index (fMLP/Buffer) should be > 5.0.

-

B. Superoxide Anion Production (Cytochrome C Reduction)

Target fMLP Concentration: 1 µM

-

Preparation: Harvest dHL-60 cells. Resuspend at 1 x 10⁷ cells/mL in HBSS.

-

Priming (Optional but Recommended): Add Cytochalasin B (5 µg/mL) and incubate for 5 min at 37°C.

-

Why? Cytochalasin B disrupts actin filaments, preventing internalization of the NADPH oxidase complex, keeping it active on the surface for a stronger signal.

-

-

Reaction Mix:

-

Cell suspension (1 x 10⁶ cells per tube).

-

Cytochrome C (Type III, 75 µM final).

-

fMLP (1 µM final concentration).

-

-

Measurement: Monitor absorbance at 550 nm immediately and every minute for 10 minutes.

-

Calculation: Use the extinction coefficient of Cytochrome C (

) to calculate nanomoles of

Part 4: Experimental Workflow Visualization

Figure 2: Step-by-step workflow from culture maintenance to functional readout.

Part 5: Troubleshooting & Expert Insights

The "Bell-Shaped" Curve of Chemotaxis

If you use 1 µM fMLP for a migration assay, your results will likely be poor. At high concentrations, fMLP saturates receptors rapidly, causing the cell to "think" it has already arrived at the source of infection. This triggers arrest rather than migration. Stick to 10–100 nM for migration.

Passage Number Matters

HL-60 cells are notorious for "drift." Cells passaged >25–30 times often lose their ability to differentiate effectively.

-

Symptom: Cells look differentiated (smaller) but fail to migrate toward fMLP.

-

Solution: Thaw a fresh vial (Passage < 10) for differentiation experiments.

DMSO Quality

DMSO is hygroscopic. Old DMSO absorbs water and becomes toxic/less effective. Use sterile, ampule-sealed DMSO or fresh bottles for differentiation.

Serum Starvation

For the cleanest chemotaxis results, perform the actual assay in serum-free HBSS containing 0.1% BSA . Serum contains other factors that can mask the specific fMLP response.

References

-

Hauert, A. B., et al. (2002). "Differentiated HL-60 cells are a valid model system for the analysis of human neutrophil migration and chemotaxis."[5] BMC Cell Biology.

-

[Link]

-

-

Millius, A., & Weiner, O. D. (2009). "Chemotaxis in neutrophil-like HL-60 cells." Methods in Molecular Biology.

-

[Link]

-

-

Collins, S. J., et al. (1979). "Induction of granulocytic differentiation of HL-60 human promyelocytic leukemia cells by dimethyl sulfoxide.

-

[Link]

-

-

Sureda, A., et al. (2021). "Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 4. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differentiated HL-60 cells are a valid model system for the analysis of human neutrophil migration and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemotaxis and swarming in differentiated HL60 neutrophil-like cells | bioRxiv [biorxiv.org]

using Met-Leu-Phe acetate as a positive control in migration assays

Application Note: Optimization of Met-Leu-Phe (fMLP) Acetate as a Positive Control in Leukocyte Migration Assays

Introduction & Scope

N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemotactic peptide that mimics N-formylated oligopeptides released by bacteria and damaged mitochondria. It serves as the "gold standard" positive control for leukocyte chemotaxis assays, particularly for neutrophils (PMNs) and macrophages.

However, fMLP exhibits a complex, concentration-dependent behavior known as a "bell-shaped" dose-response curve. While moderate concentrations induce migration, high concentrations trigger receptor desensitization and "stop signals" (arrest) to favor phagocytosis and superoxide generation.

This guide provides a standardized protocol for using fMLP Acetate to validate migration assays, distinguishing true chemotaxis (directional) from chemokinesis (random), and ensuring assay reproducibility.

Mechanistic Foundation: The FPR1 Signaling Cascade

fMLP binds primarily to the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR).[1] The downstream signaling dictates whether the cell migrates or arrests.

-

Migration (Low-Mid Concentration): Activation of

subunits triggers Phospholipase C (PLC) and PI3K -

Arrest & Degranulation (High Concentration): Excessive ligand binding causes receptor phosphorylation by GRKs,

-arrestin recruitment, and internalization. This stops migration to allow the cell to release reactive oxygen species (ROS) at the "site of infection."

Visualization: fMLP Signaling Pathway

The following diagram illustrates the bifurcation between migration and arrest based on signal intensity.

Caption: Signal bifurcation of FPR1. Moderate signals drive actin polymerization (green), while receptor saturation triggers internalization and arrest (red).

Material Preparation: Handling fMLP Acetate

The acetate salt form of fMLP is preferred over the free acid due to slightly better solubility, but it remains hydrophobic. Improper solubilization is the #1 cause of assay failure.

Reagents:

-

fMLP Acetate (Sigma-Aldrich or equivalent).

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

-

Assay Buffer: HBSS (with

) + 0.1% BSA + 10mM HEPES.-

Note: BSA is critical to prevent the hydrophobic peptide from sticking to the plasticware.

-

Stock Solution Protocol:

-

Primary Stock (10 mM): Dissolve fMLP acetate powder in 100% DMSO .

-

Calculation: MW of fMLP-Acetate

437.5 g/mol (Check specific lot). -

Vortex:[2] Vortex vigorously for 1 minute. Ensure no visible crystals remain.

-

-

Aliquot & Storage: Aliquot into 10-20 µL volumes in amber tubes. Store at -20°C.

-

Working Solution (Day of Assay):

-

Thaw one aliquot.

-

Perform serial dilutions in Assay Buffer (not DMSO) to reach 2x or 1x final concentrations.

-

Target Final Concentration: 10 nM – 100 nM (Standard Optimization Range).

-

Core Protocol: Transwell (Boyden Chamber) Assay[5]

This protocol uses a standard 96-well Transwell system (e.g., Corning HTS or Millipore MultiScreen) with 3.0 µm (neutrophil) or 5.0 µm (monocyte) pore sizes.

A. Cell Preparation[5][6][7][8][9]

-

Primary Neutrophils: Isolate from whole blood using negative magnetic selection (to avoid activating cells). Resuspend at

cells/mL in Assay Buffer. -

HL-60 Cells: Must be differentiated.

-

Differentiation: Culture with 1.3% DMSO for 5-6 days.[5] Verify differentiation by CD11b expression (>80% positive).

-

B. Experimental Workflow

Caption: Step-by-step workflow for the Transwell migration assay.

Detailed Steps:

-

Bottom Chamber: Add 150 µL of fMLP dilutions (0.1 nM to 1 µM) to the bottom wells.

-

Negative Control: Assay Buffer alone.

-

-

Assembly: Carefully insert the upper basket/filter plate. Ensure no bubbles are trapped (bubbles block migration).

-

Top Chamber: Add 50-100 µL of cell suspension (

cells/well). -

Incubation:

-

Neutrophils: 30 – 60 minutes (They move fast).

-

Macrophages/Monocytes: 90 – 120 minutes.

-

-

Quantification:

-

Method A (Fluorescence): If cells were pre-labeled with Calcein-AM, read bottom fluorescence.

-

Method B (Lysis): Discard top liquid, wipe top of membrane (remove non-migrated cells), detach migrated cells from bottom of membrane using dissociation buffer, lyse, and read fluorescence/luminescence.

-

Validation: The Checkerboard Analysis

To prove the movement is Chemotaxis (directional) and not just Chemokinesis (random speed increase), you must perform a Checkerboard Assay during validation.

Setup: Vary fMLP concentration in both Top (Cell) and Bottom (Source) chambers.

Data Interpretation Table:

| Top Concentration (Cells) | Bottom Concentration (Source) | Gradient Type | Result Interpretation |

| 0 nM | 100 nM | Positive | High Migration (Chemotaxis) |

| 100 nM | 0 nM | Negative | Low Migration (Repulsion/Random) |

| 100 nM | 100 nM | Absent | Moderate Migration (Chemokinesis ) |

| 0 nM | 0 nM | Absent | Minimal Migration (Random Background) |

-

Valid Positive Control: The "Positive Gradient" result must be significantly higher (

) than the "Absent Gradient" (100/100) result.

Data Presentation & Troubleshooting

Expected Results (Neutrophils)

-

EC50: Typically 10–30 nM.

-

Chemotactic Index (CI): (Migrated Cells to fMLP) / (Migrated Cells to Buffer).

-

Good Assay: CI > 10.

-

Excellent Assay: CI > 50.[6]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Neg Control) | Chemokinesis or Leakage | Handle cells gently; avoid activating them during isolation. Ensure top/bottom fluid levels are balanced to prevent hydrostatic pressure flow. |

| No Migration to fMLP | Bad fMLP Stock | Check Solubility: Did the stock crash out in aqueous buffer? Re-make stock in 100% DMSO. Ensure final DMSO < 0.5%. |

| Bell-Shaped Curve Missing | Concentration Range | You likely missed the peak. Test a wider log-scale range (0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). |

| High Well-to-Well Variability | Air Bubbles | Bubbles under the membrane block diffusion. Check bottom plate visually before inserting the top plate. |

References

-

FPR1 Signaling Mechanisms

- Dahlgren, C., et al. (2016). "The Formyl Peptide Receptor Family: A Historical Overview." Methods in Molecular Biology.

-

Neutrophil Chemotaxis Protocols

- Biotechnology Journal (2025/Recent). "A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis."

-

(Note: Linking to related HL-60/Neutrophil Swarming paper as proxy for recent protocol).

-

Checkerboard Assay Logic

- Zigmond, S. H., & Hirsch, J. G. (1973). "Leukocyte locomotion and chemotaxis: New methods for evaluation, and demonstration of a cell-derived chemotactic factor." Journal of Experimental Medicine.

-

HL-60 Differentiation

- Millius, A., & Weiner, O. D. (2010). "Chemotaxis in neutrophil-like HL-60 cells." Methods in Molecular Biology.

Sources

- 1. escholarship.org [escholarship.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ziath.com [ziath.com]

- 5. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutrophils actively swell to potentiate rapid migration - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocol: In Vivo Neutrophil Recruitment Models Using Met-Leu-Phe (fMLP)

Introduction & Mechanistic Basis[1][2]

N-Formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent bacterial mimetic peptide that serves as a "gold standard" chemotactic agent for studying innate immune responses. Unlike sterile inflammatory agents (e.g., thioglycollate) that rely on indirect cytokine cascades, fMLP acts as a direct agonist for the Formyl Peptide Receptor 1 (FPR1) on neutrophils.

This direct mechanism allows for the assessment of immediate neutrophil functional competency —specifically chemotaxis, adhesion, and extravasation—bypassing the lag time of cytokine production. This makes fMLP models ideal for testing small molecule inhibitors targeting G-protein coupled receptor (GPCR) signaling or cytoskeletal reorganization.

Mechanism of Action: The FPR1 Signaling Cascade

Upon binding FPR1, fMLP triggers a rapid

Figure 1: The fMLP-FPR1 signaling cascade driving neutrophil activation and chemotaxis.

Model Selection Guide

Selecting the correct in vivo model is critical for data integrity. Use the table below to match your experimental question with the appropriate protocol.

| Feature | Peritonitis Model | Air Pouch Model | Intravital Microscopy |

| Primary Output | Total cell recruitment (Quantification) | Localized inflammation (Cavity mimic) | Real-time kinetics (Rolling/Adhesion) |

| Complexity | Low (High Throughput) | Medium (6-day prep) | High (Surgical skill required) |

| Duration | 2–4 Hours | 6 Days + 4 Hours | 1–2 Hours |

| Anatomy Mimic | Systemic/Peritoneal | Synovial Joint / Subcutaneous | Microvasculature (Cremaster) |

| Best For | Drug screening, KO validation | Arthritis models, Exudate analysis | Adhesion molecule biology, Hemodynamics |

Protocol A: fMLP-Induced Peritonitis (High Throughput)

This is the standard assay for quantifying total neutrophil recruitment. It is robust, scalable, and ideal for screening potential FPR1 antagonists.

Materials

-

Mice: C57BL/6 or BALB/c (Age 8–12 weeks). Note: C57BL/6 are Th1-biased and standard for most genetic backgrounds.

-

fMLP Stock: Dissolve fMLP in DMSO to 10 mM (store at -20°C).

-

Injection Vehicle: Sterile Saline (0.9% NaCl).[1]

-

Lavage Buffer: PBS + 2mM EDTA + 0.5% BSA (cold).

Step-by-Step Methodology

1. Preparation of fMLP Working Solution

-

Critical: fMLP is hydrophobic. You must first dilute the DMSO stock into a small volume of ethanol or directly into saline while vortexing to prevent precipitation.

-

Dose: The validated effective dose is 1 mg/kg (approx. 20–25 µg per mouse) or a fixed dose of 50 µ g/mouse .

-

Preparation: Dilute 10 mM stock into sterile saline to achieve a final concentration of 250 µg/mL. (Inject 200 µL per mouse).

2. Injection (Time T=0)

-

Restrain the mouse manually.[2]

-

Using a 27G needle, inject 200 µL of the fMLP working solution intraperitoneally (IP) into the lower right quadrant.

-

Control Group: Inject 200 µL of Vehicle (Saline + equivalent % DMSO).

3. Incubation

-

Return mice to cages.

-

Duration: 2 to 4 hours.

-

2 Hours: Early recruitment, primarily neutrophils.

-

4 Hours: Peak neutrophil accumulation. >4 hours risks macrophage influx and resolution phase.

-

4. Peritoneal Lavage (Harvest)

-

Euthanize mouse via

asphyxiation or cervical dislocation. -

Clean abdomen with 70% ethanol.

-

Make a small incision in the outer skin to expose the peritoneum (do not cut the peritoneum yet).

-

Inject 5 mL of cold Lavage Buffer into the peritoneal cavity using a 25G needle.

-

Gently massage the abdomen for 30 seconds to dislodge adherent cells.

-

Insert a transfer pipette or large gauge needle and recover the fluid (expect ~3–4 mL recovery).

5. Analysis

-

Count: Total cell count using a hemocytometer or automated counter.

-

Differentiation: Cytospin + Giemsa stain OR Flow Cytometry (see Section 5).

Figure 2: Workflow for fMLP-induced peritonitis.[2]

Protocol B: Intravital Microscopy (Mechanistic)

This protocol visualizes the process of recruitment (rolling vs. adhesion) in the cremaster muscle, offering high spatiotemporal resolution.

Surgical Preparation[3][5][6]

-

Anesthesia: Ketamine (100 mg/kg) + Xylazine (10 mg/kg) IP.

-

Cannulation: Cannulate the jugular vein for maintenance anesthesia or IV drug delivery.

-

Exteriorization:

fMLP Challenge & Imaging

-

Baseline Imaging: Record 5 minutes of baseline venular activity (post-capillary venules, 20–40 µm diameter).

-

Stimulation: Switch superfusion buffer to one containing 1 µM fMLP .

-

Alternative: Place a small agarose gel block containing fMLP directly on the muscle to create a chemotactic gradient.

-

-

Data Acquisition: Record for 30–60 minutes.

-

Quantification:

-

Rolling Flux: Cells passing a line per minute.

-

Adhesion: Cells stationary for >30 seconds.

-

Transmigration: Cells migrating into the extravascular space.

-

Data Validation & Flow Cytometry

Relying solely on total cell counts is insufficient due to resident macrophages. You must validate neutrophil recruitment using specific markers.

Gating Strategy:

-

Exclude Debris: FSC vs SSC.

-

Exclude Doublets: FSC-H vs FSC-A.

-

Viability: DAPI negative or Live/Dead stain negative.

-

Neutrophils:

.

Expected Results:

-

Vehicle: <5% Neutrophils in peritoneal lavage.[4]

-

fMLP (4h): >60% Neutrophils (

).

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| High Background in Vehicle | Endotoxin (LPS) contamination | Use certified endotoxin-free saline and plasticware. LPS primes neutrophils. |

| Low Recruitment | fMLP precipitation | Ensure fMLP is fully dissolved in DMSO before adding to saline. Do not freeze/thaw working solutions. |

| Variable Response | Mouse Strain Differences | C57BL/6 and BALB/c respond differently. Stick to one strain. |

| Bloody Lavage | Nicked vessel during harvest | Discard sample. Blood neutrophils will contaminate the resident population. |

References

-

Mechanism of fMLP Signaling

-

Dahlgren, C., et al. (2016). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. National Institutes of Health. Link

-

-

Peritonitis Protocol Optimization

-

Intravital Microscopy Methodology

-

Air Pouch Model

-

Sin, Y. M., et al. (1986). Sedimentation of neutrophils in the air pouch. (Referenced in NIH protocols for Air Pouch). Link

-

-

Neutrophil Gating Strategies

-

Rose, S., et al. (2012). Flow cytometric analysis of murine neutrophils. Methods in Molecular Biology. Link

-

Sources

- 1. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Musculoskeletal Key [musculoskeletalkey.com]

- 2. olac.berkeley.edu [olac.berkeley.edu]

- 3. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]

- 4. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: High-Precision Measurement of ROS Production in Granulocytes via fMLP Stimulation

Abstract

The respiratory burst, characterized by the rapid release of reactive oxygen species (ROS), is a hallmark of granulocyte (neutrophil) activation and host defense.[1][2][3] The bacterial peptide N-Formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent chemotactic agonist that triggers this burst via G-protein coupled receptors. However, fMLP-induced ROS production is transient and strictly regulated, making accurate quantification challenging. This guide provides a rigorous technical framework for measuring fMLP-induced ROS using kinetic chemiluminescence (Luminol/Isoluminol) and flow cytometry (Dihydrorhodamine 123), emphasizing the necessity of priming, precise kinetic capture, and mechanistic controls.

Introduction: The Mechanistic Basis of fMLP Stimulation

To design a robust assay, one must understand the signaling cascade initiated by fMLP. Unlike phorbol esters (PMA) which directly activate Protein Kinase C (PKC) bypassing surface receptors, fMLP acts through the Formyl Peptide Receptor 1 (FPR1).

Upon binding fMLP, FPR1 undergoes a conformational change that activates the

-

Phospholipase C (PLC) Activation: Hydrolysis of

generates -

NADPH Oxidase (NOX2) Assembly: PKC and elevated

drive the phosphorylation of cytosolic subunits (p47phox, p67phox, p40phox) and their translocation to the membrane-bound cytochrome b558 (gp91phox/p22phox), forming the active NOX2 complex.

Key Characteristic: The fMLP response is rapid and transient (peaking within 1–2 minutes and decaying by 5–10 minutes) due to receptor desensitization and internalization. Assays must be designed to capture this specific kinetic window.

Visualization: fMLP Signaling Pathway

Caption: Figure 1.[1][6] The fMLP signaling cascade culminating in NADPH oxidase (NOX2) activation and superoxide generation.

Experimental Design & Probe Selection

The Necessity of Priming

Granulocytes in a resting state often show a weak response to fMLP alone. To simulate physiological inflammation and maximize the signal-to-noise ratio, cells are often primed with Cytochalasin B (Cyto B) or TNF-

-

Cytochalasin B (5 µg/mL): Disrupts actin filaments, facilitating granule exocytosis and the translocation of NOX2 components to the plasma membrane. This transforms a weak fMLP signal into a robust oxidative burst.

Probe Selection Matrix

Select the probe based on whether you need to measure total ROS, extracellular release, or intracellular accumulation.

| Feature | Luminol (with HRP) | Isoluminol (with HRP) | Cytochrome C | Dihydrorhodamine 123 (DHR123) |

| Target | Total ROS (H₂O₂, HOCl, O₂⁻) | Extracellular ROS | Extracellular Superoxide (O₂⁻) | Intracellular H₂O₂ / Peroxynitrite |

| Permeability | Membrane Permeable | Membrane Impermeable | Impermeable | Permeable (accumulates in mitochondria) |

| Sensitivity | Very High | High | Moderate | High |

| Readout | Chemiluminescence (Kinetic) | Chemiluminescence (Kinetic) | Absorbance (550 nm) | Fluorescence (Flow Cytometry) |

| Specific Use | Gold Standard for kinetic profiling | Distinguishing extracellular release | Quantifying specific O₂⁻ mass | Analyzing heterogeneity in populations |

Protocol 1: Kinetic Chemiluminescence Assay (Plate Reader)

Best for: Real-time monitoring of the respiratory burst kinetics.

Reagents

-

Isolation Buffer: HBSS (Ca2+/Mg2+ free) for isolation.

-

Assay Buffer: HBSS with Ca2+/Mg2+ + 0.1% BSA + 10 mM HEPES.

-

Luminol Stock: 50 mM in DMSO. Working solution: 1 mM.[1][7][8]

-

HRP (Horseradish Peroxidase): 20 U/mL (amplifies signal).

-

fMLP Stock: 10 mM in DMSO. Working solution: 10 µM (Final assay conc: 100 nM - 1 µM).

-

Cytochalasin B: 5 mg/mL stock. Working: 50 µg/mL.

Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the kinetic chemiluminescence assay.

Detailed Procedure

-

Cell Preparation: Resuspend isolated granulocytes at

cells/mL in pre-warmed Assay Buffer. -

Plating: Add 100 µL of cell suspension (

cells) to a white 96-well plate. -

Probe Addition: Add 50 µL of Luminol/HRP mix.

-

Final concentrations: 50 µM Luminol, 4 U/mL HRP.

-

Incubation: 5 minutes at 37°C in the plate reader to establish thermal equilibrium.

-

-

Priming (Critical Step): Add 10 µL of Cytochalasin B (Final: 5 µg/mL). Incubate for exactly 5 minutes.

-

Note: If skipping priming, replace with buffer, but expect significantly lower signals.

-

-

Baseline Reading: Record luminescence for 2 minutes to establish basal ROS levels.

-

Stimulation: Inject 20–40 µL of fMLP (Final: 100 nM or 1 µM).

-

Control: Inject Assay Buffer (Negative) and PMA (Positive, 100 nM).

-

-

Measurement: Immediately record luminescence (RLU) every 30 seconds for 20–30 minutes.

-

Expectation: A sharp peak should occur between 60–120 seconds post-injection.

-

Protocol 2: Flow Cytometry Assay (DHR123)

Best for: Assessing population heterogeneity and intracellular ROS.

Procedure

-

Loading: Resuspend

cells/mL in Assay Buffer. Add Dihydrorhodamine 123 (DHR123) to a final concentration of 1 µM. -

Incubation: Incubate for 15 minutes at 37°C in the dark.

-

Priming: Add Cytochalasin B (5 µg/mL) for 5 minutes (optional but recommended).

-

Stimulation: Add fMLP (1 µM).

-

Reaction: Incubate for exactly 15 minutes at 37°C.

-

Note: Unlike chemiluminescence, this is an endpoint accumulation assay.

-

-

Stopping: Place tubes on ice to stop the reaction. (Optional: Add cold PBS + 1% BSA).

-

Analysis: Measure fluorescence immediately on the FL1 channel (FITC detector, Ex 488nm / Em 525nm).

-

Gating: Gate on neutrophils using FSC/SSC (high SSC) or CD66b/CD16 markers.

-

Data Analysis & Interpretation

Chemiluminescence Metrics

Do not rely solely on "Peak RLU" as it can be variable. Calculate:

-

Integrated Response (AUC): Area Under the Curve for the first 10 minutes. This represents total ROS output.

-

Fold Change:

.

Troubleshooting Table

| Problem | Possible Cause | Solution |

| No fMLP response | Receptor desensitization | Ensure cells are kept at room temp (not 37°C) before the assay. 37°C storage causes spontaneous priming/deactivation. |

| Low Signal | Lack of Priming | Include Cytochalasin B (5 µg/mL). |

| High Background | Cell activation during isolation | Use endotoxin-free reagents. Handle cells gently.[2][7] Keep on ice until assay prep. |

| Variable Peaks | Temperature fluctuations | Ensure plate reader is pre-heated to 37°C. Cold shock inhibits NOX2. |

References

-

Dahlgren C, Karlsson A. (1999). Respiratory burst in human neutrophils. Journal of Immunological Methods. Link

-

Bylund J, et al. (2010). Measurement of respiratory burst products, generated by professional phagocytes. Methods in Molecular Biology. Link

-

Nauseef WM. (2014). Isolation of human neutrophils from blood.[11] Methods in Molecular Biology. Link

-

Freitas, M., et al. (2009). Optical probes for detection and quantification of neutrophils' oxidative burst.[1][2][7][8][12] Analytica Chimica Acta. Link

-

ResearchGate. (2015). fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils.[1][12] Mediators of Inflammation.[2][13] Link

Sources

- 1. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | Coupling of phagocytic NADPH oxidase activity and mitochondrial superoxide production [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Molecular Mechanisms of the Crosstalk Between Mitochondria and NADPH Oxidase Through Reactive Oxygen Species—Studies in White Blood Cells and in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized flow cytometry protocol for dihydrorhodamine 123-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

Application Notes & Protocols: A Guide to fMLP Receptor Internalization Assay Using Flow Cytometry

Introduction: The Critical Role of fMLP Receptor Internalization in Immune Surveillance

The N-formyl peptide receptor 1 (FPR1) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1] It plays a pivotal role in the innate immune response by recognizing N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), which are common molecular patterns associated with bacteria or released from damaged host cells.[1][2][3] Upon binding fMLP, FPR1 triggers a cascade of intracellular signaling events, leading to essential immune responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat infection.[1][4]

A crucial mechanism for regulating the cellular response to fMLP is the internalization of the FPR1-ligand complex. This process of receptor-mediated endocytosis serves two primary functions: the desensitization of the cell to prevent excessive and potentially damaging inflammatory responses, and the termination of the chemotactic signal, allowing for precise cellular navigation.[5] Dysregulation of FPR1 internalization has been implicated in various inflammatory diseases. Therefore, the accurate measurement of FPR1 internalization is of paramount importance for researchers in immunology, pharmacology, and drug development for screening compounds that may modulate this critical cellular process.

This comprehensive guide provides a detailed, field-proven protocol for quantifying fMLP receptor internalization using flow cytometry, a powerful technique for single-cell analysis. We will delve into the causality behind experimental choices, ensuring a robust and self-validating assay design.

Principle of the Assay

This flow cytometry-based assay quantifies the amount of fluorescently-labeled fMLP that has been internalized by the cell. The core principle lies in differentiating between the fluorescent ligand bound to receptors on the cell surface and the ligand that has been transported into the intracellular environment. This is achieved by quenching the extracellular fluorescence, leaving only the internalized fluorescence to be detected by the flow cytometer.[6][7][8]

There are two primary methods for quenching extracellular fluorescence:

-

pH-Based Quenching: This method utilizes the principle that the fluorescence of certain dyes, like fluorescein, is pH-sensitive. By rapidly lowering the pH of the extracellular medium, the fluorescence of the surface-bound ligand is quenched, while the internalized ligand, protected within the neutral pH of endosomes, continues to fluoresce.[6]

-

Quencher-Based Quenching: This approach employs a quenching agent, such as Trypan Blue or an anti-fluorophore antibody, that is impermeable to the cell membrane.[9][10] This agent effectively "turns off" the fluorescence of the surface-bound ligand, allowing for the specific measurement of the internalized fluorescent signal.[9][10]

This protocol will focus on the quencher-based method using Trypan Blue due to its simplicity and effectiveness.

Visualizing the Experimental Workflow

Caption: Figure 1. Experimental workflow for fMLP receptor internalization assay.

Detailed Protocol

Materials and Reagents

| Reagent | Supplier (Example) | Purpose |

| Fluorescently-labeled fMLP (e.g., fMLP-FITC) | Vendor Specific | Ligand for FPR1 |

| Unlabeled fMLP | Tocris Bioscience | Competitive binding control |

| Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free | Standard Lab Supplier | Cell washing |

| Assay Buffer (e.g., HBSS with 0.1% BSA) | Standard Lab Supplier | Cell suspension and incubation |

| Trypan Blue Solution (0.4%) | Standard Lab Supplier | Quenching extracellular fluorescence |

| Viability Dye (e.g., Propidium Iodide, DAPI) | Vendor Specific | Exclusion of dead cells |

| Primary cells (e.g., human neutrophils) or cell line expressing FPR1 (e.g., HL-60) | ATCC or primary source | Experimental model |

Step-by-Step Methodology

1. Cell Preparation: Ensuring a Healthy Starting Population

-

Rationale: A homogenous, single-cell suspension of viable cells is critical for accurate flow cytometry analysis. Clumps can clog the instrument, and dead cells can non-specifically bind the fluorescent ligand, leading to false-positive signals.

-

Protocol:

-

Isolate primary cells (e.g., human neutrophils from whole blood using density gradient centrifugation) or harvest cultured cells (e.g., differentiated HL-60 cells).

-

Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Assay Buffer to a final concentration of 1-2 x 10^6 cells/mL.

-

Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter. Viability should be >95%.

-

2. Ligand Binding and Internalization: The Core of the Experiment

-

Rationale: This step initiates the biological process of interest. Incubating at 37°C allows for active, energy-dependent internalization, while the 4°C control prevents this process, providing a baseline for surface binding. A time course is essential to understand the kinetics of internalization.

-

Protocol:

-

Prepare tubes for each experimental condition (time points, controls).

-

To each tube, add 100 µL of the cell suspension (1-2 x 10^5 cells).

-

For Total Binding (No Quenching): Add fluorescently-labeled fMLP to a final concentration of 10-100 nM.

-

For Non-Specific Binding Control: Pre-incubate cells with a 100-fold excess of unlabeled fMLP for 15 minutes at 4°C before adding the fluorescently-labeled fMLP.

-

For Internalization Time Course: Add fluorescently-labeled fMLP and incubate the tubes in a 37°C water bath for the desired time points (e.g., 0, 2, 5, 10, 15, 30 minutes). The 0-minute time point should be kept on ice.

-

For Surface Binding Control (No Internalization): Incubate a set of tubes at 4°C for the longest time point (e.g., 30 minutes).

-

3. Stopping Internalization and Quenching: Isolating the Internalized Signal

-

Rationale: Rapidly stopping the internalization process by placing the cells on ice is crucial for accurate time-point analysis.[11] Washing removes unbound ligand, and the addition of Trypan Blue quenches the fluorescence of any remaining surface-bound ligand.[10]

-

Protocol:

-

To stop the internalization at each time point, immediately add 1 mL of ice-cold PBS to each tube and place it on ice.

-

Centrifuge all tubes at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

Wash the cells once more with 1 mL of ice-cold PBS.

-

Resuspend the cell pellet in 200 µL of ice-cold PBS.

-